molecular formula C18H28N2O5S B11127846 N-Tert-butyl-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide

N-Tert-butyl-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide

Cat. No.: B11127846
M. Wt: 384.5 g/mol
InChI Key: RNCCOYQWWWEIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Tert-butyl-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a dimethoxybenzenesulfonyl group, and a carboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions

N-Tert-butyl-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Tert-butyl-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Tert-butyl-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Tert-butyl-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H28N2O5S

Molecular Weight

384.5 g/mol

IUPAC Name

N-tert-butyl-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C18H28N2O5S/c1-18(2,3)19-17(21)13-7-6-10-20(12-13)26(22,23)14-8-9-15(24-4)16(11-14)25-5/h8-9,11,13H,6-7,10,12H2,1-5H3,(H,19,21)

InChI Key

RNCCOYQWWWEIGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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